N-{4-Chloro-2-[(4-chlorophenyl)methyl]phenyl}pyridine-4-carboxamide
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Overview
Description
N-{4-Chloro-2-[(4-chlorophenyl)methyl]phenyl}pyridine-4-carboxamide is a complex organic compound that belongs to the class of pyridine carboxamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-Chloro-2-[(4-chlorophenyl)methyl]phenyl}pyridine-4-carboxamide typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of nonchlorinated organic solvents and controlled temperatures to facilitate the reaction and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
N-{4-Chloro-2-[(4-chlorophenyl)methyl]phenyl}pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., hydroxide, cyanide)
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
N-{4-Chloro-2-[(4-chlorophenyl)methyl]phenyl}pyridine-4-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-{4-Chloro-2-[(4-chlorophenyl)methyl]phenyl}pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of microbial growth or induction of cell death in cancer cells .
Comparison with Similar Compounds
Similar Compounds
4-Chlorophenylacetic acid: A compound with similar structural features, used in various chemical reactions and industrial applications.
2-Chloro-4-methylpyridine: Another pyridine derivative with distinct chemical properties and applications.
Uniqueness
N-{4-Chloro-2-[(4-chlorophenyl)methyl]phenyl}pyridine-4-carboxamide is unique due to its specific combination of chlorine atoms and pyridine ring, which confer distinct chemical reactivity and potential biological activities. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
82211-33-4 |
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Molecular Formula |
C19H14Cl2N2O |
Molecular Weight |
357.2 g/mol |
IUPAC Name |
N-[4-chloro-2-[(4-chlorophenyl)methyl]phenyl]pyridine-4-carboxamide |
InChI |
InChI=1S/C19H14Cl2N2O/c20-16-3-1-13(2-4-16)11-15-12-17(21)5-6-18(15)23-19(24)14-7-9-22-10-8-14/h1-10,12H,11H2,(H,23,24) |
InChI Key |
JDDYXWGJAKXLDV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC2=C(C=CC(=C2)Cl)NC(=O)C3=CC=NC=C3)Cl |
Origin of Product |
United States |
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